molecular formula C10H13ClN2 B2986007 2-(4-Chlorophenyl)piperazine CAS No. 91517-25-8

2-(4-Chlorophenyl)piperazine

Cat. No.: B2986007
CAS No.: 91517-25-8
M. Wt: 196.68
InChI Key: OTOVNNDSINVUBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group. This compound has gained significant attention due to its diverse applications in scientific research and potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a G-protein coupled receptor for serotonin . It also functions as a receptor for various drugs and psychoactive substances .

Mode of Action

mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In comparison studies, mCPP has approximately 10-fold selectivity for the human 5-HT2C receptor over the human 5-HT2A and 5-HT2B receptors . It also acts as a partial agonist of the human 5-HT2A .

Biochemical Pathways

It is known that mcpp stimulates the release and inhibits the reuptake ofdopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the brain, which can affect mood and behavior.

Pharmacokinetics

mCPP is metabolized in the liver via the CYP2D6 isoenzyme . The elimination half-life of mCPP is between 4 to 14 hours , and it is excreted in the urine . These factors influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The action of mCPP results in a range of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity .

Action Environment

The action of mCPP can be influenced by various environmental factors. For instance, the presence of other substances can affect its action. It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)piperazine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is known to have a high affinity for the human 5-HT2C receptor, acting as a partial agonist . This interaction influences various biochemical processes, including neurotransmission .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce dysphoric, depressive, and anxiogenic effects in rodents and humans . These effects are likely mediated by its actions on the 5-HT2C receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This interaction influences various cellular processes, including neurotransmission .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been reported to induce anxiety, headaches, and appetite loss, likely mediated by its actions on the 5-HT2C receptor

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by the CYP2D6 enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)piperazine typically involves the reaction of 4-chloroaniline with piperazine. One common method is the N-alkylation of piperazine with 4-chloronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives, N-oxides, and reduced amines. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-Chlorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

    Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom at the 3-position.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a chlorine atom.

    1-(4-Methoxyphenyl)piperazine: Features a methoxy group in place of the chlorine atom.

Uniqueness

2-(4-Chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neuropharmacological research .

Properties

IUPAC Name

2-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVNNDSINVUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919686
Record name 2-(4-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91517-25-8
Record name 2-(4-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)piperazine
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